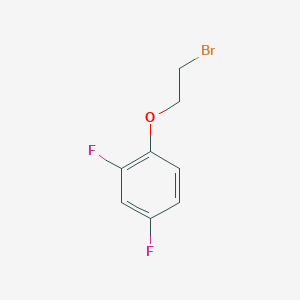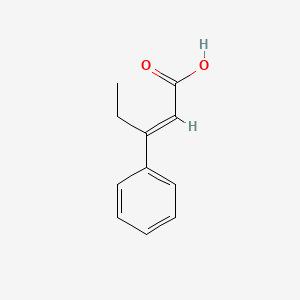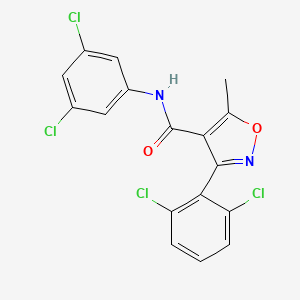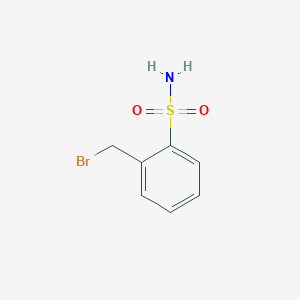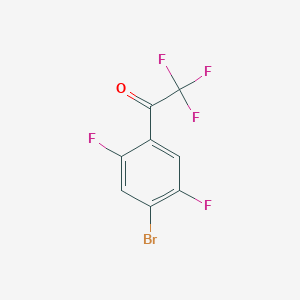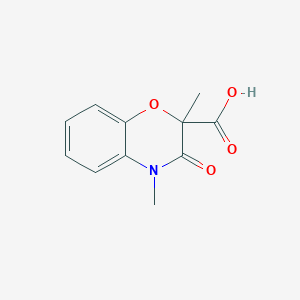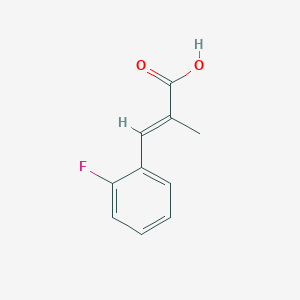
2-Methyl-3-(2-fluorophenyl)acrylic acid
Vue d'ensemble
Description
2-Methyl-3-(2-fluorophenyl)acrylic acid, abbreviated as 2M3FPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylic acid and is found in a variety of different products such as glues, paints, and other industrial products. 2M3FPA is also known to have a variety of biochemical and physiological effects on the body and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Polymerization Studies :
- Polymerizability : Research by Fujimori, Saitoh, and Shibasaki (1999) investigated the polymerizability of acrylic acid esters containing long-fluorocarbon chains, which are structurally related to 2-Methyl-3-(2-fluorophenyl)acrylic acid. They found that these compounds exhibited characteristic polymorphic behaviors and high polymerizability in solid-state polymerization induced by γ-ray irradiation (Fujimori, Saitoh, & Shibasaki, 1999).
Applications in Biologically Active Compounds :
- Anticancer Drug Intermediates : Zhang, Duan, Xiong, Zhuang, and Tang (2019) reported the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs. This compound is structurally similar to this compound and highlights its potential in the synthesis of medicinal compounds (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Advances in Copolymerization :
- High-Tech Applications : Patil and Améduri (2013) reviewed the synthesis, uses, and applications of alkyl 2-trifluoromethacrylate monomers and 2-(trifluoromethyl)acrylic acid. They emphasized the importance of these compounds in high-tech applications due to their low toxicity, easy availability, and versatility. This indicates the potential of this compound in similar high-tech applications (Patil & Améduri, 2013).
Fluorinated Acrylic Copolymers :
- Specialty Coatings : Malshe and Sangaj (2005) studied fluorinated acrylic copolymers, highlighting their applications in specialty coatings due to properties like low surface tension and non-wettability. This research suggests potential applications of this compound in creating specialized coatings (Malshe & Sangaj, 2005).
Surface Functional Group Quantification :
- Analytical Techniques : Hennig, Borcherding, Jaeger, Hatami, Würth, Hoffmann, Hoffmann, Thiele, Schedler, and Resch‐Genger (2012) explored the quantification of grafted poly(acrylic acid) on poly(methyl methacrylate) micro- and nanoparticles. This study is relevant to understanding the surface chemistry and interactions of compounds like this compound (Hennig, Borcherding, Jaeger, Hatami, Würth, Hoffmann, Hoffmann, Thiele, Schedler, & Resch‐Genger, 2012).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in sm coupling reactions , which are key in various biochemical synthesis processes.
Result of Action
Given its potential use in sm coupling reactions , it could play a role in the formation of carbon–carbon bonds, which are fundamental in organic synthesis.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOGQLFSMTOCE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
